5-Hexadecanoylaminofluorescein

Beschreibung

Eigenschaften

IUPAC Name |

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-34(40)37-25-16-19-29-28(22-25)35(41)43-36(29)30-20-17-26(38)23-32(30)42-33-24-27(39)18-21-31(33)36/h16-24,38-39H,2-15H2,1H3,(H,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSRVJGBAIRGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60993787 | |

| Record name | N-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)hexadecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73024-80-3 | |

| Record name | N-(3′,6′-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)hexadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73024-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Hexadecanoyl)aminofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)hexadecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Hexadecanoylaminofluorescein: A Technical Guide to its Photophysical Properties and Applications

This guide provides an in-depth exploration of the photophysical properties of 5-Hexadecanoylaminofluorescein (HDAF), a lipophilic fluorescent probe of significant interest in cellular and membrane research. We will delve into the core characteristics of this molecule, offering both the theoretical underpinnings and practical methodologies for its characterization and application.

Introduction: The Power of a Lipophilic Fluorophore

This compound, also known as HDAF or C16-fluorescein, is a derivative of the renowned fluorophore, fluorescein.[1][2] Its defining feature is the covalent attachment of a 16-carbon acyl chain (hexadecanoyl group) to the 5-amino position of the fluorescein core. This modification imparts a significant lipophilic character to the molecule, enabling it to readily partition into and associate with lipidic environments such as cell membranes and liposomes.[3][4] This targeted localization makes HDAF an invaluable tool for investigating the biophysical properties of these structures. The fluorescein moiety acts as the fluorescent reporter, whose spectral characteristics are exquisitely sensitive to its immediate microenvironment, providing a powerful means to probe local properties like pH and polarity.[3]

Molecular Profile and Synthesis

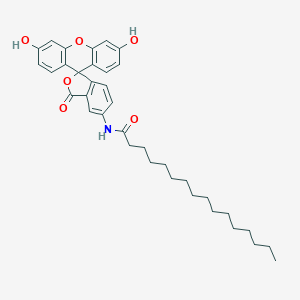

Chemical Structure:

HDAF consists of a xanthene fluorophore core, characteristic of fluorescein, linked to a long hydrocarbon tail. This amphipathic structure dictates its behavior in aqueous and lipid phases.

Figure 1: Chemical structure of this compound.

Synthesis Overview:

The synthesis of HDAF is typically achieved through the acylation of 5-aminofluorescein with palmitoyl chloride (the acid chloride of hexadecanoic acid). This reaction forms a stable amide linkage between the fatty acid and the fluorescein core. The purification of the final product is crucial to remove any unreacted starting materials that could interfere with subsequent photophysical measurements.

Core Photophysical Properties

The utility of a fluorescent probe is defined by its photophysical properties. These parameters dictate its brightness, sensitivity, and suitability for specific applications.

Absorption and Emission Spectra

Like its parent molecule, HDAF exhibits absorption and emission spectra in the visible range. The exact positions of the absorption (λabs) and emission (λem) maxima are influenced by the solvent environment. In a typical organic solvent, HDAF has an excitation maximum (λex) around 497 nm and an emission maximum (λem) around 520 nm.[3]

The relationship between absorption and emission is described by the Stokes shift, which is the difference in wavelength between the absorption and emission maxima.[5] A larger Stokes shift is generally desirable as it facilitates the separation of the excitation and emission signals, leading to improved signal-to-noise ratios in fluorescence measurements.[5]

Quantum Yield and Fluorescence Lifetime

Fluorescence Quantum Yield (ΦF): This parameter represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[6][7] A higher quantum yield corresponds to a brighter fluorophore. The quantum yield of fluorescein and its derivatives is known to be sensitive to the environment.[8][9] For instance, the quantum yield of fluorescein in 0.1 M NaOH is approximately 0.92.[10]

Fluorescence Lifetime (τ): The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.[11] It is an intrinsic property of a fluorophore but can also be modulated by its environment.[11][12] The typical fluorescence lifetime of fluorescein derivatives is in the range of a few nanoseconds.[10][13]

Environmental Sensitivity

A key feature of HDAF is the sensitivity of its fluorescence to the local environment. This property allows it to act as a sensor for various biophysical parameters.

-

pH Sensitivity: The fluorescence of the fluorescein core is known to be pH-dependent.[14] This sensitivity is retained in HDAF, making it a useful probe for measuring the pH at the surface of membranes.[3]

-

Solvent Polarity: The absorption and emission maxima, as well as the quantum yield of HDAF, can shift in response to changes in the polarity of the surrounding solvent. This solvatochromism allows for the characterization of the polarity of different regions within a lipid bilayer.

-

Membrane Incorporation: When incorporated into a lipid membrane, the photophysical properties of HDAF are altered compared to its state in a bulk solvent. The lipophilic tail anchors the molecule within the hydrophobic core of the membrane, while the fluorescent headgroup resides at the aqueous interface.[3] This positioning allows it to report on the properties of this critical interfacial region.

Applications in Research and Development

The unique properties of HDAF make it a versatile tool in various research areas:

-

Membrane Probing: HDAF is widely used to study the structure and dynamics of biological and artificial membranes.[3][15] Its fluorescence can be used to monitor changes in membrane fluidity, phase transitions, and the formation of lipid domains.

-

Cellular Imaging: As a lipophilic dye, HDAF can be used to stain the plasma membrane and other intracellular membranes of living cells, enabling their visualization by fluorescence microscopy.[3][4]

-

Drug Delivery: The incorporation of HDAF into liposomal and other nanoparticle-based drug delivery systems allows for the tracking and characterization of these carriers.[16]

Experimental Protocols for Characterization

Accurate characterization of the photophysical properties of HDAF is essential for its effective use. The following are detailed protocols for key measurements.

Figure 2: Workflow for characterizing HDAF's photophysical properties.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission.

Instrumentation:

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of HDAF in a suitable organic solvent (e.g., DMSO or ethanol).

-

Prepare a series of dilutions of the stock solution in the solvent of interest. The final absorbance should be in the range of 0.01 to 0.1 to avoid inner filter effects.[20]

-

-

Absorbance Measurement:

-

Emission Measurement:

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of HDAF relative to a known standard.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

Protocol:

-

Standard Selection: Choose a quantum yield standard with absorption and emission spectra that overlap with HDAF. Fluorescein in 0.1 M NaOH (ΦF = 0.92) is a common choice.[22][23]

-

Sample Preparation:

-

Prepare a series of dilutions for both HDAF and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.[22]

-

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for each solution under identical instrument settings.[22]

-

-

Calculation:

-

Plot the integrated fluorescence intensity versus absorbance for both HDAF and the standard.

-

The quantum yield of HDAF (ΦF,sample) can be calculated using the following equation:[6][22]

ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)

Where:

-

ΦF,std is the quantum yield of the standard.

-

m is the slope of the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime

Objective: To determine the fluorescence lifetime of HDAF.

Instrumentation:

Protocol:

-

Sample Preparation: Prepare a dilute solution of HDAF in the solvent of interest.

-

Instrument Setup:

-

Data Acquisition:

-

Acquire the fluorescence decay curve by measuring the time delay between the excitation pulse and the detection of emitted photons.[24]

-

-

Data Analysis:

-

Fit the decay curve to an exponential function to extract the fluorescence lifetime (τ).[11] For complex systems, a multi-exponential decay model may be necessary.

-

Data Summary

The following table summarizes the typical photophysical properties of this compound.

| Property | Typical Value | Conditions |

| Excitation Maximum (λex) | ~497 nm | Varies with solvent |

| Emission Maximum (λem) | ~520 nm | Varies with solvent |

| Molar Extinction Coefficient (ε) | High (characteristic of fluorescein) | Varies with solvent and pH |

| Fluorescence Quantum Yield (ΦF) | Environment-dependent | Decreases in polar protic solvents |

| Fluorescence Lifetime (τ) | ~4 ns | In 0.1 M NaOH |

Note: These values are approximate and can vary significantly depending on the specific experimental conditions (solvent, pH, temperature, and incorporation into lipid membranes).

Conclusion

This compound stands out as a powerful fluorescent probe for elucidating the intricacies of lipidic environments. Its unique combination of a lipophilic anchor and an environmentally sensitive fluorophore provides researchers with a versatile tool for a wide range of applications, from fundamental membrane biophysics to the development of advanced drug delivery systems. A thorough understanding and careful measurement of its photophysical properties are paramount to harnessing its full potential in scientific discovery.

References

-

HORIBA. What is a Fluorescence Measurement? [Link]

-

UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Evident Scientific. Fluorescence Excitation and Emission Fundamentals. [Link]

-

Wikipedia. Fluorescence spectroscopy. [Link]

-

LibreTexts. Measurement of Fluorescence. [Link]

-

JASCO Global. Fluorescence quantum yield measurement. [Link]

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.

-

ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

-

HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]

-

Agilent Technologies. Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link]

-

Kruve, A. (2021, January 7). How can we measure fluorescence spectra? [Video]. YouTube. [Link]

-

University of California, Berkeley. Time Resolved Fluorescence Spectroscopy. [Link]

-

University of California, Davis. Time resolved fluorescence spectroscopy. [Link]

- Boens, N., et al. (2007). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Analytical Chemistry, 79(6), 2137–2149.

-

Edinburgh Instruments. (2018, August 17). Fluorescence Spectroscopy: Measuring Fluorescence Sample. [Link]

-

PicoQuant. Time-resolved Fluorescence Spectroscopy and Microscopy in Materials Science. [Link]

- Sinton, D., et al. (2021). Simultaneous Absorbance and Fluorescence Measurements Using an Inlaid Microfluidic Approach. Micromachines, 12(9), 1105.

-

University of California, San Diego. Formal Lab #3 – Optical Absorbance and Fluorescence. [Link]

-

CUNY. Spectroscopy II. [Link]

- de la Torre, P., et al. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold. Molecules, 23(7), 1629.

-

Ocean Insight. Absorbance Experiments. [Link]

- Adamis, K. S., et al. (2020). A Novel Fluorescent Gemcitabine Prodrug That Follows a Nucleoside Transporter-Independent Internalization and Bears Enhanced Therapeutic Efficacy With Respect to Gemcitabine. Frontiers in Chemistry, 8, 591.

- Tarnovsky, A. N., et al. (2003). Fluorescence of aminofluoresceins as an indicative process allowing one to distinguish between micelles of cationic surfactants and micelle-like aggregates. Journal of Physical Chemistry B, 107(30), 7434-7440.

- Rahman, A. F. M. M., et al. (2021). Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials. Journal of Fluorescence, 31(5), 1489–1502.

-

Oregon Medical Laser Center. Fluorescein. [Link]

- Coons, A. H., & Kaplan, M. H. (1950). Localization of antigen in tissue cells: II. Improvements in a method for the detection of antigen by means of fluorescent antibody. Journal of Experimental Medicine, 91(1), 1-13.

- Tíetçe, L. F., & v. Kiedrowski, G. (1980). The synthesis and separation of 5-and 6-aminofluoresceins. Synthesis, 1980(10), 837-838.

- Magde, D., et al. (1999). Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields. The Journal of Physical Chemistry B, 103(33), 6889–6902.

- Zhang, X. F., et al. (2014). Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra. Journal of Fluorescence, 24(3), 819–826.

- de Oliveira, A. L. M., et al. (2022). Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. Dyes and Pigments, 197, 109893.

- Turnbull, J. L. (2019). Phosphonated Xanthene Fluorophores for Live-Cell Imaging Applications. (Doctoral dissertation, University of California, Berkeley).

- Zimmermann, T., et al. (2003). Spectral imaging and its applications in live cell microscopy. FEBS Letters, 546(1), 87-92.

-

ResearchGate. Photophysical properties of 5-hydroxyflavone. [Link]

- Vincze, A., et al. (2012). Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery. Current Pharmaceutical Design, 18(14), 1937–1953.

- Zhang, G., et al. (2010). Fluorescent magnetic nanoprobes: design and application for cell imaging. Journal of Colloid and Interface Science, 351(1), 128–133.

Sources

- 1. This compound | 73024-80-3 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound - CAS-Number 73024-80-3 - Order from Chemodex [chemodex.com]

- 4. Invitrogen this compound 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 5. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 6. jasco-global.com [jasco-global.com]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 11. www2.szote.u-szeged.hu [www2.szote.u-szeged.hu]

- 12. picoquant.com [picoquant.com]

- 13. research.unl.pt [research.unl.pt]

- 14. researchgate.net [researchgate.net]

- 15. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. bowdoin.edu [bowdoin.edu]

- 18. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 19. Measurement of Fluorescence – Short Stories in Instrumental Analytical Chemistry [pressbooks.bccampus.ca]

- 20. edinst.com [edinst.com]

- 21. youtube.com [youtube.com]

- 22. chem.uci.edu [chem.uci.edu]

- 23. iss.com [iss.com]

- 24. horiba.com [horiba.com]

- 25. chemistry.montana.edu [chemistry.montana.edu]

An In-Depth Technical Guide to the Membrane Insertion of 5-Hexadecanoylaminofluorescein

Introduction: Unveiling the Role of 5-HDAF in Membrane Science

In the intricate world of cellular biology and drug development, understanding the dynamics of lipid membranes is paramount. These fluid mosaics are not merely passive barriers but are central to signaling, transport, and cellular integrity. To probe these complex structures, researchers rely on sophisticated tools, among which fluorescent lipid analogs are indispensable. 5-Hexadecanoylaminofluorescein, commonly known as HDAF, stands out as a versatile and widely used probe.

Structurally, HDAF is an amphiphilic molecule composed of two key moieties: a lipophilic 16-carbon (C16) acyl chain (hexadecanoyl) and a hydrophilic, pH-sensitive fluorescein headgroup.[1] This elegant design allows HDAF to spontaneously insert into lipid bilayers, acting as a reporter on the local microenvironment. The C16 alkyl chain serves as a hydrophobic anchor, embedding itself within the acyl chain core of the membrane, while the fluorescein fluorophore typically resides at the aqueous interface.[1] Understanding the precise mechanism of this insertion is not just an academic exercise; it is critical for the accurate interpretation of data in a multitude of applications, from studying membrane fluidity and phase separation to monitoring cellular uptake and drug delivery kinetics.

This guide provides a comprehensive overview of the core principles governing HDAF's membrane insertion, the factors that modulate this process, and the state-of-the-art methodologies used to study it. It is designed for researchers, scientists, and drug development professionals seeking to leverage HDAF with a higher degree of precision and insight.

Part 1: The Core Mechanism of Membrane Insertion

The insertion of HDAF into a lipid bilayer is a thermodynamically driven process, governed primarily by the hydrophobic effect. The long C16 acyl chain is energetically unfavorable in an aqueous environment and seeks to minimize its contact with water molecules. The lipid bilayer's core, composed of the hydrophobic tails of phospholipids, provides an ideal, energetically favorable environment for the HDAF acyl chain.

Upon insertion, the probe's orientation is well-defined:

-

The Hydrophobic Tail: The 16-carbon chain intercalates between the phospholipid acyl chains, aligning parallel to them within the hydrophobic core of the bilayer.

-

The Fluorescein Headgroup: The polar, ionizable fluorescein moiety remains positioned at the lipid-water interface, exposed to the aqueous environment.[1] This positioning is crucial as its fluorescence properties are highly sensitive to the local polarity, hydration, and pH.[1][3]

The insertion process is generally considered a passive, diffusion-limited phenomenon. It does not require cellular machinery or energy expenditure, allowing it to be effectively used in both live cells and model membrane systems like liposomes.

Caption: Workflow for determining the partition coefficient (Kp) using spectrofluorometry.

Protocol: Visualization of Membrane Labeling via Confocal Microscopy

Objective: To visually confirm the insertion of HDAF into the plasma membrane of live cells and observe its distribution.

Materials:

-

Cultured cells grown on glass-bottom dishes.

-

HDAF stock solution (1 mM in DMSO).

-

Cell culture medium (e.g., DMEM).

-

Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Confocal laser scanning microscope with appropriate filter sets for fluorescein (e.g., 488 nm laser line for excitation).

Step-by-Step Methodology:

-

Cell Preparation:

-

Ensure cells are healthy and sub-confluent on the imaging dish.

-

Gently wash the cells twice with pre-warmed imaging buffer to remove serum, which can contain lipids that may interact with HDAF.

-

-

Probe Labeling:

-

Prepare a working solution of HDAF in the imaging buffer. A final concentration of 1-5 µM is a good starting point.

-

Causality: The concentration is kept low to avoid artifacts from excessive probe concentration, which can alter membrane properties or lead to internalization.

-

Replace the buffer on the cells with the HDAF-containing solution.

-

-

Incubation:

-

Incubate the cells with the probe for a short period (e.g., 5-15 minutes) at room temperature or 37°C. The insertion is typically rapid.

-

-

Washing (Optional but Recommended):

-

To reduce background fluorescence from unbound probe in the solution, gently wash the cells once or twice with fresh imaging buffer just before imaging.

-

-

Confocal Imaging:

-

Place the dish on the microscope stage.

-

Use a 488 nm laser for excitation and collect emission between ~500-550 nm.

-

Focus on the mid-plane of the cells to clearly visualize the plasma membrane. A crisp, fluorescent outline of the cells should be visible, confirming successful membrane insertion.

-

Acquire images over time to assess probe stability and monitor for any internalization into intracellular vesicles, which can occur via endocytic pathways over longer periods. [4] Self-Validation and Controls:

-

-

Unstained Control: Image cells that have not been treated with HDAF to assess background autofluorescence.

-

Time-Lapse Imaging: Acquiring images over 30-60 minutes helps validate that the initial staining is primarily on the plasma membrane and allows for the observation of any subsequent cellular processing of the probe.

Part 4: Quantitative Data and Interpretation

The fluorescence signal from HDAF provides a wealth of quantitative information. Summarizing this data in a structured format is key for comparison and analysis.

| Parameter | Typical Value/Observation | Significance & Interpretation |

| Excitation Max (λex) | ~495-497 nm | Wavelength for optimal excitation of the probe. [1] |

| Emission Max (λem) | ~520 nm in membranes | The peak emission wavelength. Can exhibit a slight blue-shift in a more hydrophobic environment compared to water. |

| Partition Coefficient (Kp) | High (e.g., >10^5) | Indicates a strong thermodynamic preference for the lipid phase over the aqueous phase. [2] |

| Fluorescence Quantum Yield | Increases significantly upon membrane insertion | The hydrophobic environment of the bilayer protects the fluorophore from non-radiative decay pathways that are prevalent in water, leading to enhanced brightness. This is the basis for partitioning assays. |

| Lateral Diffusion | Fast in Ld phase, Slower in Lo phase | Measured by techniques like Fluorescence Correlation Spectroscopy (FCS),[5] it reflects the fluidity of the local membrane environment. HDAF's diffusion will be hindered in more ordered domains. |

| Phase Preference | Liquid-disordered (Ld) | The probe preferentially localizes to more fluid regions of the membrane, making it a marker for non-raft domains. [6][7] |

Conclusion

This compound is a powerful tool for investigating the biophysics of lipid membranes. Its mechanism of insertion is a classic example of hydrophobically driven partitioning, resulting in a well-defined orientation within the bilayer. By understanding this mechanism and the factors that influence it—namely pH, lipid composition, and temperature—researchers can design more precise and reliable experiments. The methodologies of spectrofluorometry and fluorescence microscopy provide robust frameworks for quantifying the probe's interaction with membranes and visualizing its behavior in both model systems and live cells. When used with careful consideration of its properties, HDAF will continue to be a cornerstone fluorescent probe, illuminating the complex and dynamic nature of the cell membrane for years to come.

References

-

Baumgart, T., Hammond, A. T., Sengupta, P., Hess, S. T., Holowka, D. A., Baird, B. A., & Webb, W. W. (2007). Fluorescence probe partitioning between Lo/Ld phases in lipid membranes. Proceedings of the National Academy of Sciences, 104(9), 3165–3170. Available at: [Link]

-

Huang, Z. J., & Haugland, R. P. (1991). Partition coefficients of fluorescent probes with phospholipid membranes. Biochemical and Biophysical Research Communications, 181(1), 166–171. Available at: [Link]

-

de Almeida, R. F. M., & Joly, E. (2014). Fluorescence tools for studies of membrane protein insertion. Frontiers in Chemistry, 2, 102. Available at: [Link]

-

Avanti Polar Lipids. (n.d.). Fluorescent Probes and Lipids. Retrieved from [Link]

-

Loura, L. M. S., & Prieto, M. (2021). The Secret Lives of Fluorescent Membrane Probes as Revealed by Molecular Dynamics Simulations. Membranes, 11(3), 209. Available at: [Link]

-

Owen, D. M., & Gaus, K. (2010). Fluorescence probe partitioning between Lo/Ld phases in lipid membranes. Biophysical Journal, 98(5), 757–766. Available at: [Link]

-

Shahi, S., et al. (2022). Plasma membrane labelling efficiency, internalization and partitioning of functionalized fluorescent lipids as a function of lipid structure. RSC Chemical Biology, 3(1), 100-111. Available at: [Link]

-

Eggeling, C. (2015). Use of fluorescent membrane probes for the study of lipid and protein membrane dynamics using advanced super-resolution microscopy. FASEB Science Research Conferences. Available at: [Link]

-

Wüstner, D. (2007). Fluorescence Techniques to Study Lipid Dynamics. Lipid Signaling Protocols, 15-46. Available at: [Link]

-

Samaddar, M., et al. (2021). Development and characterization of fluorescent cholesteryl probes with enhanced solvatochromic and pH-sensitive properties for live-cell imaging. Scientific Reports, 11(1), 1-16. Available at: [Link]

-

Bruno, M. J., Koeppe, R. E., & Andersen, O. S. (2007). Interactions of Drugs and Amphiphiles with Membranes: Modulation of Lipid Bilayer Elastic Properties by Changes in Acyl Chain Unsaturation and Protonation. Molecular Pharmacology, 72(4), 885-895. Available at: [Link]

-

Matos, P. M., et al. (2012). Fluorescent Lipids: Functional Parts of Fusogenic Liposomes and Tools for Cell Membrane Labeling and Visualization. International Journal of Molecular Sciences, 13(1), 1047-1061. Available at: [Link]

Sources

- 1. This compound - CAS-Number 73024-80-3 - Order from Chemodex [chemodex.com]

- 2. Partition coefficients of fluorescent probes with phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and characterization of fluorescent cholesteryl probes with enhanced solvatochromic and pH-sensitive properties for live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasma membrane labelling efficiency, internalization and partitioning of functionalized fluorescent lipids as a function of lipid structure - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 5. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence probe partitioning between Lo/Ld phases in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Chameleon-Like Behavior of 5-Hexadecanoylaminofluorescein: A Technical Guide to its Spectral Properties in Diverse Solvent Environments

Introduction: The Power of a Lipophilic Fluorophore

In the intricate world of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying molecular processes. Among these, 5-Hexadecanoylaminofluorescein (HDAF), a lipophilic derivative of the renowned fluorophore fluorescein, has carved a niche for itself. Its long C16 alkyl chain allows for stable incorporation into lipid membranes, making it an exceptional marker for plasma membranes and other lipid-rich structures.[1] Understanding the spectral behavior of HDAF in different chemical environments is paramount for its effective application, from monitoring membrane dynamics to high-throughput screening assays. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the spectral properties of HDAF in various solvents, underpinned by a strong theoretical framework and practical experimental protocols.

The Theoretical Backbone: Understanding Solvatochromism

The spectral characteristics of a fluorophore are not immutable; they are exquisitely sensitive to the surrounding environment. This phenomenon, known as solvatochromism , describes the change in the absorption and emission spectra of a molecule in response to the polarity of the solvent.[2] These shifts arise from differential solvation of the ground and excited states of the fluorophore.

When a fluorophore absorbs a photon, it transitions from its stable ground state (S₀) to an electronically excited state (S₁). In polar solvents, the solvent molecules will reorient themselves around the excited-state dipole moment of the fluorophore, a process that lowers the energy of the excited state. This energy reduction leads to a bathochromic (red) shift in the emission spectrum, meaning the emitted light has a longer wavelength. Conversely, in nonpolar solvents, this stabilization is less pronounced, often resulting in a hypsochromic (blue) shift or shorter wavelength emission.

The magnitude of these shifts is a function of the solvent's polarity and the change in the fluorophore's dipole moment upon excitation. For fluorescein and its derivatives, which possess a significant change in dipole moment between the ground and excited states, the effects of solvent polarity are particularly pronounced.

Spectral Data Synopsis: this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| Non-Polar | |||||

| Chloroform | 4.81 | ~450 | ~505 | Low | ~2.5-3.0 |

| Polar Aprotic | |||||

| Tetrahydrofuran (THF) | 7.6 | ~450 | ~510 | Low (~0.02) | ~2.9 |

| Acetonitrile | 37.5 | ~450 | ~515 | Low (~0.02) | ~3.1 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~455 | ~525 | High (~0.67 for 5'-aminofluorescein)[3] | ~3.4 |

| Polar Protic | |||||

| Ethanol | 24.6 | ~490 | ~515 | High (~0.95 for Rhodamine 6G, a related xanthene dye)[4] | ~3.8 |

| Methanol | 32.7 | ~490 | ~512 | Moderate (~0.04 for 5'-aminofluorescein)[3] | ~3.5 |

| Water (pH 9) | 80.1 | ~490 | ~514 | High (~0.925 for fluorescein)[4] | ~4.0 |

Note: The data presented is a compilation from studies on fluorescein and its amino-derivatives. The hexadecanoyl chain in HDAF may induce minor shifts due to its influence on the local microenvironment of the fluorophore.

Experimental Protocols: A Guide to Measuring Spectral Properties

Accurate determination of the spectral properties of HDAF is crucial for its reliable use. The following section provides detailed, step-by-step methodologies for key experiments.

Preparation of Stock and Working Solutions

A self-validating protocol for sample preparation is fundamental to obtaining reproducible results.

Caption: Workflow for preparing HDAF solutions.

Measurement of Absorption and Emission Spectra

The core of characterizing HDAF's spectral properties lies in these fundamental measurements.

Caption: Experimental workflow for spectral measurements.

Determination of Fluorescence Quantum Yield (Φ_F)

The quantum yield, a measure of the efficiency of fluorescence, is determined relative to a well-characterized standard.

Caption: Workflow for determining fluorescence quantum yield.

The Influence of the Hexadecanoyl Chain: A Deeper Dive

The C16 alkyl chain of HDAF imparts significant lipophilicity to the molecule. While the core photophysics are dictated by the fluorescein moiety, this tail has several important implications:

-

Solubility: HDAF exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents and can be incorporated into lipid bilayers.

-

Microenvironment: When embedded in a membrane, the local environment of the fluorophore is non-polar, even if the bulk solvent is aqueous. This will influence its spectral properties, likely resulting in emission spectra characteristic of a non-polar environment.

-

Aggregation: At high concentrations in aqueous environments, HDAF may form aggregates, leading to self-quenching and a decrease in fluorescence intensity.

Conclusion: A Versatile Probe with Environment-Sensing Capabilities

This compound is a powerful fluorescent tool whose utility is enhanced by a thorough understanding of its spectral properties. The pronounced solvatochromism of its fluorescein core makes it not just a localization marker but also a sensitive reporter of the local environment's polarity. By leveraging the principles and protocols outlined in this guide, researchers can confidently employ HDAF in their experiments, ensuring accurate and reproducible results. The interplay between its lipophilic tail and fluorescent head makes HDAF a truly "chameleon-like" molecule, adapting its spectral signature to the surrounding chemical landscape.

References

-

Wikipedia. (2023, December 2). Solvatochromism. In Wikipedia. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Optical properties of the dyes (5 μM) in different solvents. Retrieved January 14, 2026, from [Link]

-

MDPI. (n.d.). Influence of Polarity of Solvents on the Spectral Properties of Bichromophoric Coumarins. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Solvatochromism Effect Studies on Electronic Absorption Spectral of Some Hydroxy Tolyl Azo Benzaldehyde dyes. Retrieved January 14, 2026, from [Link]

-

PubMed. (2021). Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials. Retrieved January 14, 2026, from [Link]

-

PubMed. (1998). Spectral Properties of Fluorescein in Solvent-Water Mixtures: Applications as a Probe of Hydrogen Bonding Environments in Biological Systems. Retrieved January 14, 2026, from [Link]

-

Wiley Online Library. (2024). Solvatochromism in Mixtures of Hydrogen Bond Acceptor (HBA) Solvents with Water. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Fluorescence spectra of the 5′-aminofluorescein dissolved in DMSO, with the gradual addition of water. Insert. Retrieved January 14, 2026, from [Link]

-

PubMed. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Retrieved January 14, 2026, from [Link]

Sources

A Technical Guide to the Lipophilic Properties of 5-Hexadecanoylaminofluorescein (HDAF) and its Analogs for Cellular Analysis

Introduction

In the field of cellular biology and drug development, fluorescent probes are indispensable tools for visualizing and quantifying cellular structures and processes. The localization and utility of these probes are largely dictated by their physicochemical properties, among which lipophilicity is paramount for studying lipid-rich environments like cellular membranes. Standard fluorophores, such as fluorescein, are inherently hydrophilic and are thus limited in their ability to probe these environments. To overcome this, lipophilic moieties can be conjugated to these fluorophores. 5-Hexadecanoylaminofluorescein (HDAF) is a prime example of such a molecule, where the intensely fluorescent and pH-sensitive fluorescein core is rendered lipophilic by the covalent attachment of a 16-carbon acyl chain (hexadecanoyl group).[1] This guide provides an in-depth technical overview of the lipophilic nature of HDAF and its analogs, detailing the physicochemical basis of their function, methodologies for their characterization, and their application in cellular imaging.

The Physicochemical Basis of HDAF's Lipophilicity

The defining feature of HDAF is its amphiphilic character. It possesses a hydrophilic, fluorescent headgroup (the fluorescein moiety) and a long, hydrophobic tail (the C16 alkyl chain).[1] This structure drives its interaction with cellular membranes. The hexadecanoyl tail readily partitions into the hydrophobic lipid bilayer interior, effectively anchoring the probe within the membrane, while the fluorescein group is positioned at the aqueous interface.[1]

The properties of HDAF analogs, such as 5-dodecanoylaminofluorescein (C12 chain), are also governed by the length of the acyl chain.[4] Shorter chains result in reduced lipophilicity, which can alter membrane affinity and intracellular trafficking kinetics.

Table 1: Properties of HDAF and a Common Analog

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Acyl Chain Length | Spectral Data (λex/λem) | Key Feature |

| This compound (HDAF) | C36H43NO6 | 585.73[5] | C16 | 497 nm / 520 nm[1] | Highly lipophilic, strong membrane anchor. |

| 5-Dodecanoylaminofluorescein | C32H35NO6 | 529.62 | C12 | ~490 nm / ~520 nm | Moderately lipophilic fluorescent probe.[4] |

Synthesis and Derivatization Approaches

The synthesis of HDAF is a multi-step process that provides opportunities for creating a diverse range of analogs.[6]

-

Formation of Nitrofluorescein Isomers: The process typically begins with the reaction of 4-nitrophthalic acid and resorcinol at elevated temperatures, often in the presence of a dehydrating agent like orthophosphoric acid. This condensation reaction yields a mixture of 5-nitrofluorescein and 6-nitrofluorescein isomers.[6][7]

-

Isomer Separation: The 5- and 6-nitro isomers must be separated. A common method involves derivatization, for instance, by acetylation with acetic anhydride, which forms diacetyl derivatives that can be separated by fractional crystallization.[8]

-

Reduction to Aminofluorescein: The isolated 5-nitrofluorescein derivative is then reduced to yield 5-aminofluorescein. This is often achieved using a reducing agent like sodium sulfide.[6][8]

-

Acylation: The final step is the acylation of 5-aminofluorescein with hexadecanoyl chloride (or a similar activated fatty acid) to form the amide bond, yielding this compound.[6]

Scientist's Note: By substituting hexadecanoyl chloride with other acyl chlorides of varying chain lengths (e.g., dodecanoyl chloride for a C12 tail, or octanoyl chloride for a C8 tail), a series of analogs with tuned lipophilicity can be synthesized. This allows researchers to select a probe with the optimal balance of membrane affinity and dynamics for their specific application.

Experimental Characterization of Lipophilicity

The lipophilicity of HDAF or its analogs can be experimentally determined to validate its suitability for membrane-based assays. The "shake-flask" method followed by spectrophotometric or HPLC analysis is a standard approach.[9][10]

Protocol 3.1: Determination of Octanol-Water Partition Coefficient (LogP)

Objective: To quantitatively measure the lipophilicity of a fluorescent probe.

Materials:

-

Probe of interest (e.g., HDAF)

-

n-Octanol (HPLC grade)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spectrophotometer or HPLC with a Diode Array Detector (DAD)[10]

-

Separatory funnels or centrifuge tubes

-

Vortex mixer and centrifuge

Methodology:

-

Solvent Saturation: Mix equal volumes of n-octanol and PBS (pH 7.4) in a large separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation of the two phases. Allow the phases to separate completely. This pre-saturation is critical to prevent volume changes during the actual experiment.[10]

-

Stock Solution Preparation: Prepare a stock solution of the probe in the saturated n-octanol phase. The concentration should be chosen to give a strong signal in the linear range of the detector.

-

Partitioning:

-

Add a precise volume of the probe's stock solution in n-octanol to a new separatory funnel.

-

Add an equal volume of the saturated PBS.

-

Shake the funnel vigorously for at least 30 minutes to allow the probe to partition between the two phases until equilibrium is reached.

-

Let the funnel stand until the phases have clearly separated. Alternatively, use centrifuge tubes and centrifuge to accelerate phase separation.

-

-

Concentration Measurement:

-

Carefully collect samples from both the upper n-octanol phase and the lower aqueous (PBS) phase.

-

Measure the concentration of the probe in each phase using a suitable analytical method. For fluorescent probes like HDAF, UV-Vis spectrophotometry at its maximum absorbance wavelength (~497 nm) is effective.[9]

-

A calibration curve should be prepared for the probe in each phase to ensure accurate quantification.

-

-

Calculation:

-

The partition coefficient, P, is calculated as: P = [Concentration in Octanol] / [Concentration in Water]

-

The LogP is then calculated as: LogP = log10(P)

-

Trustworthiness Check: The experiment should be performed in triplicate to ensure reproducibility. A control compound with a known LogP can be run in parallel to validate the experimental setup and procedure.

Workflow for LogP Determination

Caption: Workflow for experimental determination of LogP.

Applications Driven by Lipophilicity: Cellular Staining

The primary utility of HDAF's lipophilic nature is for staining intracellular membranes. Its strong preference for nonpolar environments drives it out of the aqueous culture medium and into the plasma membrane and subsequently into the membranes of the endoplasmic reticulum (ER) and Golgi apparatus.[11]

Protocol 4.1: Live-Cell Staining of ER and Golgi with HDAF

Objective: To visualize the endoplasmic reticulum and Golgi apparatus in living cells using HDAF.

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips.

-

HDAF stock solution (e.g., 1-5 mM in DMSO).

-

Complete cell culture medium.

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

-

Fluorescence microscope with appropriate filters for fluorescein (Excitation ~490 nm, Emission ~520 nm).

Methodology:

-

Prepare Staining Solution: Dilute the HDAF stock solution in serum-free medium or PBS to a final working concentration of 1-5 µM.

-

Scientist's Note: The optimal concentration may vary between cell types. It is crucial to use the lowest effective concentration to minimize potential cytotoxicity and prevent the formation of probe aggregates, which can lead to non-specific staining artifacts.

-

-

Cell Preparation: Wash the cultured cells once with warm PBS or serum-free medium to remove any residual serum proteins that could bind the probe.

-

Staining:

-

Remove the wash buffer and add the HDAF staining solution to the cells.

-

Incubate the cells at 37°C for 15-30 minutes.[12] Protect the cells from light during incubation.

-

-

Wash: Aspirate the staining solution and wash the cells two to three times with warm complete culture medium or PBS to remove excess probe that is not incorporated into membranes.

-

Imaging:

-

Add fresh, warm culture medium or an appropriate imaging buffer to the cells.

-

Immediately visualize the cells using a fluorescence microscope. The characteristic reticular network of the ER and the perinuclear, stacked appearance of the Golgi apparatus should be visible.[13]

-

Trustworthiness Check: To confirm the identity of the stained organelles, co-staining with a known ER- or Golgi-specific marker can be performed. For example, co-stain with a fluorescently-tagged antibody against an ER resident protein like PDI or a Golgi marker.[12]

Mechanism of Cellular Uptake and Localization

Caption: Proposed pathway for HDAF uptake and localization.

Case Study: HDAF in FRET-Based Membrane Fusion Assays

The lipophilic anchoring of HDAF makes it an excellent donor fluorophore for Fluorescence Resonance Energy Transfer (FRET) studies that monitor membrane fusion.[6] In a typical assay, one population of lipid vesicles (or cells) is labeled with HDAF (the donor) and another population is labeled with a lipophilic acceptor, such as octadecyl rhodamine B.

-

Initial State: When the two populations are separate, exciting HDAF results in strong green fluorescence.

-

Fusion Event: Upon membrane fusion, the donor (HDAF) and acceptor probes are brought into close proximity within the newly merged membrane.

-

FRET Signal: Excitation of HDAF now leads to energy transfer to the rhodamine acceptor, resulting in rhodamine emission (red fluorescence) and a corresponding decrease (quenching) of HDAF's green fluorescence.

The efficiency of this energy transfer is highly dependent on the distance between the probes, making the FRET signal a sensitive and quantitative readout of membrane fusion kinetics.[6] This technique is invaluable for studying processes like viral entry, exocytosis, and intracellular vesicle trafficking.

Conclusion

The lipophilic nature of this compound, conferred by its C16 acyl chain, is the cornerstone of its utility as a fluorescent probe. This property dictates its partitioning into cellular membranes, enabling the high-resolution visualization of the ER and Golgi apparatus and its use in sophisticated biophysical assays like FRET-based monitoring of membrane fusion. By understanding the physicochemical principles that govern its behavior and by employing robust experimental protocols for its characterization and application, researchers can effectively leverage HDAF and its analogs to gain critical insights into the complex and dynamic world of cellular membranes.

References

-

Pagano, R. E., & Martin, O. C. (2001). Fluorescent staining of subcellular organelles: ER, Golgi complex, and mitochondria. Current Protocols in Cell Biology, Chapter 4, Unit 4.4. Retrieved from [Link]

-

Bujor, O. C., et al. (n.d.). Experimental determination of the logP using the spectrophotometric method. Farmacia, 65(3). Retrieved from [Link]

-

Frontiers in Chemistry. (2018). New Properties of a Bioinspired Pyridine Benzimidazole Compound as a Novel Differential Staining Agent for Endoplasmic Reticulum and Golgi Apparatus in Fluorescence Live Cell Imaging. Frontiers. Retrieved from [Link]

-

ResearchGate. (n.d.). Distribution of LogP values for a test set of fluorescent probes. Retrieved from [Link]

-

PubMed. (1983). A high-resolution staining method for examination of mammalian cell surfaces in the light microscope. Journal of Microscopy. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

ResearchGate. (n.d.). hDAF expressed on the epithelium of transgenic mice. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). How to Target Small-Molecule Fluorescent Imaging Probes to the Plasma Membrane—The Influence and QSAR Modelling of Amphiphilicity, Lipophilicity, and Flip-Flop. International Journal of Molecular Sciences. Retrieved from [Link]

- Google Patents. (n.d.). Method of producing 5-, 6-amino-fluoresceins.

-

ResearchGate. (n.d.). The synthesis and separation of 5-and 6-aminofluoresceins. Retrieved from [Link]

-

PubMed Central. (2021). Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescent Staining of Subcellular Organelles: ER, Golgi Complex, and Mitochondria. Retrieved from [Link]

-

ResearchGate. (n.d.). Distribution of the experimental lipophilicity values of series D, E and F. Retrieved from [Link]

-

PubMed Central. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. International Journal of Molecular Sciences. Retrieved from [Link]

-

National Institutes of Health (NIH). (2019). A “No-Touch” Antibody-Staining Method of Adherent Cells for High-Throughput Flow Cytometry in 384-Well Microplate Format for Cell-Based Drug Library Screening. Cytometry Part A. Retrieved from [Link]

-

ResearchGate. (2020). How to optimize my DAF-2DA staining of endothelial cells?. Retrieved from [Link]

-

YouTube. (2023). ROS Detection in Adherent Cells via DCFH DA Staining. Retrieved from [Link]

Sources

- 1. This compound - CAS-Number 73024-80-3 - Order from Chemodex [chemodex.com]

- 2. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. RU2725666C1 - Method of producing 5-, 6-amino-fluoresceins - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Experimental determination of the logP using the spectrophotometric method [repository.usmf.md]

- 10. agilent.com [agilent.com]

- 11. Fluorescent staining of subcellular organelles: ER, Golgi complex, and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - US [thermofisher.com]

5-Hexadecanoylaminofluorescein: A pH-Sensitive Fluorescent Probe for Interfacial and Intracellular Environments

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-Hexadecanoylaminofluorescein as a specialized tool for measuring pH in lipophilic environments. We will delve into the core mechanism, photophysical properties, detailed experimental protocols, and key applications, grounding the discussion in established scientific principles to ensure both accuracy and practical utility.

Introduction: The Critical Role of Localized pH and the Need for Specialized Probes

The concentration of hydrogen ions (pH) is a fundamental parameter that governs a vast array of biological and chemical processes.[1] In cellular biology, precise pH regulation is essential for everything from enzymatic activity and protein synthesis to cell proliferation and apoptosis.[2][3] Different cellular compartments maintain distinct pH values; for example, the cytosol is kept near neutral (pH ~7.2), while organelles like lysosomes are acidic (pH ~4.5-6.0) to facilitate degradation.[3][4]

In the realm of drug development, particularly in designing lipid-based nanoparticle and liposomal delivery systems, the pH at the carrier surface and within endocytic vesicles is a critical determinant of drug release, stability, and efficacy.[5][6]

While traditional methods like microelectrodes can measure bulk pH, they cannot access these microenvironments without disruption.[1][7][8] Fluorescent probes offer a non-invasive solution with high spatial and temporal resolution.[1][9] this compound (HDAF) is a specifically engineered probe that leverages the well-known pH sensitivity of fluorescein, but anchors it to lipid structures, enabling the precise measurement of interfacial pH. This guide will explore its mechanism and application.

Section 1: The Heart of the Probe: Fluorescein's pH-Dependent Equilibria

To understand HDAF, one must first understand its fluorescent core: fluorescein. The fluorescence of fluorescein is intrinsically linked to its molecular structure, which exists in several ionic forms depending on the surrounding pH.[10] The key equilibrium for pH sensing in the physiological range is the one between the fluorescent dianion and the less fluorescent monoanion.[11]

-

In basic conditions (pH > 8): Fluorescein is predominantly in its dianion form, which strongly absorbs light around 490 nm and exhibits a high quantum yield, resulting in bright green fluorescence (~515-520 nm).[10]

-

In acidic conditions (pH < 6): The molecule becomes protonated, forming the monoanion and eventually the non-fluorescent neutral species.[11] This protonation disrupts the conjugated pi-system of the xanthene core, leading to a dramatic decrease in fluorescence intensity when excited at 490 nm.[10]

This pH-dependent transition, with a pKa of approximately 6.4, is what makes fluorescein an excellent indicator for near-neutral pH domains.[10][11]

Section 2: Engineering for the Membrane: The Role of the Hexadecanoyl Tail

This compound, also known as HDAF or C16-Fluorescein, is a lipophilic derivative of fluorescein.[12][13] It is synthesized by attaching a 16-carbon alkyl chain (hexadecanoyl group) to the fluorescein core via an amide linkage.[14]

This modification is the key to its specialized function:

-

Lipophilicity: The long hydrocarbon tail renders the entire molecule hydrophobic, allowing it to readily insert into lipid bilayers of cell membranes, liposomes, or other nanoparticles.[13]

-

Anchoring: The probe orients itself with the fluorescein "headgroup" positioned at the aqueous interface, while the alkyl "tail" protrudes into the lipid interior.[13]

This specific orientation makes HDAF an ideal reporter for the pH not of the bulk solution, but of the immediate interfacial environment where many critical biological and drug-delivery interactions occur.

Section 3: The Combined Mechanism of pH Sensing

The functionality of HDAF is a direct result of its hybrid structure. The anchored fluorescein headgroup remains exposed to the aqueous environment at the membrane surface and undergoes the same pH-dependent protonation/deprotonation equilibrium described earlier. The fluorescence intensity of the probe, therefore, directly reports on the hydrogen ion concentration at that specific surface.

Section 4: Photophysical Properties

Accurate use of any fluorescent probe requires a thorough understanding of its spectral characteristics. The key properties for this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₃₆H₄₃NO₆ | [14] |

| Molecular Weight | 585.73 g/mol | [13][14] |

| Excitation Maximum (λex) | ~497 nm | [13] |

| Emission Maximum (λem) | ~520 nm | [13] |

| Appearance | Beige Powder | [13][14] |

| Key Feature | Lipophilic, pH-sensitive | [13] |

| Storage Conditions | +4°C, Protect from light and moisture | [13] |

The pKa of the fluorescein moiety remains in the near-neutral range, making it highly sensitive to pH fluctuations around physiological conditions.

Section 5: Experimental Protocols and Workflow

Trustworthy data is built on robust, validated protocols. The following sections provide step-by-step methodologies for using HDAF to measure pH, with a critical emphasis on the in situ calibration that ensures accuracy.

Protocol 1: Probe Preparation and Loading

-

Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Vortex thoroughly to ensure complete dissolution. Store this stock solution at -20°C, protected from light.

-

Working Solution: On the day of the experiment, dilute the stock solution into an appropriate buffer (e.g., HEPES-buffered saline or cell culture medium) to a final working concentration, typically in the range of 1-10 µM. The optimal concentration should be determined empirically to maximize signal while minimizing potential artifacts.

-

Loading:

-

For Cells: Add the working solution to your cultured cells and incubate for 15-30 minutes at 37°C. The HDAF will passively insert into the plasma membrane.

-

For Liposomes/Nanoparticles: HDAF can be incorporated during the formulation process by dissolving it in the organic solvent along with the lipids. Alternatively, it can be added to a suspension of pre-formed vesicles and incubated to allow for insertion.

-

-

Washing: After incubation, wash the cells or vesicles 2-3 times with fresh buffer to remove any unincorporated probe. Resuspend in the final buffer for measurement.

Protocol 2: In Situ pH Calibration (Self-Validating System)

This is the most critical step for obtaining accurate pH values. The goal is to generate a standard curve that relates fluorescence intensity to a known pH value within your experimental system. This is achieved by using an ionophore to force the pH at the probe's location to equal the pH of the external buffer.[15]

-

Prepare Calibration Buffers: Create a series of at least 5-6 buffers with known pH values spanning the expected experimental range (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0). A common buffer base is a mix of MES, HEPES, and KCl, adjusted to the final pH.

-

Prepare Samples: Prepare several identical aliquots of your HDAF-loaded cells or liposomes from Protocol 1.

-

Add Ionophore: To each aliquot (except for a negative control), add the K⁺/H⁺ ionophore nigericin to a final concentration of 5-10 µM. Nigericin will equilibrate the proton concentration across the lipid membrane, clamping the internal/surface pH to the external pH.[15][16]

-

Equilibrate: Centrifuge the aliquots, remove the supernatant, and resuspend each in a different calibration buffer. Incubate for 5-10 minutes to allow for complete pH equilibration.

-

Measure Fluorescence: Using a fluorometer, plate reader, or microscope, measure the fluorescence intensity of each aliquot at the optimal excitation (~497 nm) and emission (~520 nm) wavelengths.

-

Generate Curve: Plot the measured fluorescence intensity (y-axis) against the known pH of the calibration buffers (x-axis). Fit the data with a sigmoidal function to generate your calibration curve.[2] This curve is now the standard for converting fluorescence measurements into pH values for this specific system.

Protocol 3: Data Acquisition and Analysis

-

Measure Experimental Samples: Using the same instrument settings as for the calibration, measure the fluorescence intensity of your experimental samples (which have not been treated with nigericin).

-

Convert to pH: Use the equation from your fitted calibration curve to convert the measured fluorescence intensity of your experimental samples into an absolute pH value.

Section 6: Applications in Research and Drug Development

The unique lipophilic nature of HDAF makes it suitable for specific applications where membrane-associated pH is of interest.

-

Drug Delivery Systems: HDAF can be incorporated into liposomes or lipid nanoparticles to monitor the pH at the particle surface. This is crucial for developing pH-responsive drug carriers that release their payload only upon reaching an acidic environment, such as a tumor microenvironment or an endosome.[5][6]

-

Cellular Imaging: While probes like BCECF are used for measuring bulk cytosolic pH, HDAF is ideal for studying the pH in the immediate vicinity of the plasma membrane or the membranes of intracellular organelles.[3][17]

-

Endocytosis and Trafficking: It can be used to track the acidification of vesicles during endocytosis, providing insight into the kinetics of pathway progression.[4]

Section 7: Scientific Considerations and Limitations

As with any scientific tool, it is critical to be aware of potential limitations to ensure proper experimental design and data interpretation.

-

Photobleaching: Like all fluorescein derivatives, HDAF is susceptible to photobleaching (light-induced signal loss).[10] Illumination intensity and duration should be minimized. The use of antifade reagents can be beneficial in fixed-sample microscopy.

-

Environmental Sensitivity: The pKa of fluorescein can be influenced by the local environment, including ionic strength and viscosity.[18] This is a primary reason why in situ calibration (Protocol 2) is not just recommended, but essential for accuracy. It inherently accounts for the specific environment of your system.

-

Probe Concentration: High concentrations of the probe can lead to self-quenching or membrane perturbation. Always use the lowest effective concentration.

-

Leakage: While the C16 tail provides strong anchoring, potential leakage from the membrane over long experimental periods should be considered, though it is less of a concern than with soluble dyes.[17]

Conclusion

This compound is a powerful and specialized fluorescent probe that provides a window into the pH of lipid-aqueous interfaces. By combining the robust pH-sensing capabilities of fluorescein with a lipophilic anchor, it enables researchers to quantify pH in environments inaccessible to traditional probes, from the surface of advanced drug delivery nanoparticles to the plasma membrane of living cells. When used with rigorous, self-validating calibration protocols, HDAF offers a reliable method to gather critical data for advancing our understanding of cellular biology and for the rational design of next-generation therapeutics.

References

- Calibration Free and Fluorescein Based Fiber Optic pH Sensor for Clinical Applications.

- Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applic

- Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applic

- A rapid method for measuring intracellular pH using BCECF-AM. PubMed.

- Probes Useful at Near-Neutral pH—Section 20.2. Thermo Fisher Scientific - US.

- Fluorescence Ratio pH Calibration Curve.

- Fluorescence Measurement and Calibration of Intracellular pH in Starfish Oocytes. PMC.

- Process adapted calibration improves fluorometric pH sensor precision in sophisticated ferment

- Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL.

- This compound | 73024-80-3. ChemicalBook.

- Functioning of a Fluorescein pH-Probe in Aqueous Media: Impact of Temper

- The pH‐dependent photophysical and spectral properties of pH‐sensing green fluorescent proteins. PMC - NIH.

- Fluorometric Assay for Intracellular pH in Human Epidermal Ker

- Spectral properties of the prototropic forms of fluorescein in aqueous solution. Semantic Scholar.

- This compound. Chemodex.

- Intracellular pH.

- Measurement of Intracellular pH. PubMed.

- This compound. Alfa Chemistry.

- Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. PMC - NIH.

- [Synthesis and properties of 5-fluorouracil deriv

- Fluorescence Spectra of Prototropic Forms of Fluorescein and Some Derivatives and Their Potential Use for Calibr

- Spectral properties of compounds 1−13 at various pH values.

- Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. NIH.

- Spectral behavior and pH dependence of N-hexadecyl-5-iminomethyl-8-hydroxyquinoline. PubMed.

- How Does a pH Probe Work. Yosemitech.

- How Does A pH Probe Work?.

- Synthesis of 5- and 6-Hydroxymethylfluorescein Phosphoramidites.

- What type of liquids cause problems for the pH Sensor?.

- Role of Cyclodextrins in Nanoparticle-Based Drug Delivery Systems. PubMed.

- Features, Limitations & Potential Errors of the Tools of pH Measurements. Advanced Sensor Technologies.

- pHrodo pH Sensors for Detecting Cytosolic and Vesicle pH. Thermo Fisher Scientific - US.

- Chapter 5 Nanotechnology Applications in Drug Delivery for Pharmaceutical Innovation.

- pH measurement handbook. Thermo Fisher Scientific.

- Factors Affecting pH Meter Accuracy. News-Medical.Net.

- USEPA Electrode Method Method 8156 pH electrode. Hach.

- pH Measurement per USP <791> Preparing your Lab. Thermo Fisher Scientific.

Sources

- 1. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]

- 3. stratech.co.uk [stratech.co.uk]

- 4. pHrodo pH Sensors for Detecting Cytosolic and Vesicle pH | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Role of Cyclodextrins in Nanoparticle-Based Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. How Does a pH Probe Work-Water Quality Sensor Manufacturer-Yosemitech [yosemitesensors.com]

- 8. atlas-scientific.com [atlas-scientific.com]

- 9. Measurement of Intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. This compound | 73024-80-3 [chemicalbook.com]

- 13. This compound - CAS-Number 73024-80-3 - Order from Chemodex [chemodex.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Fluorescence Measurement and Calibration of Intracellular pH in Starfish Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Functioning of a Fluorescein pH-Probe in Aqueous Media: Impact of Temperature and Viscosity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Hexadecanoylaminofluorescein and Its Synonyms (AFC16, HAF, HEDAF) for Advanced Research Applications

This guide provides a comprehensive technical overview of 5-Hexadecanoylaminofluorescein, a lipophilic and pH-sensitive fluorescent probe. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, applications, and the methodologies for its effective use.

Introduction: The Rationale for a Hydrophobic Fluorescein Probe

In the intricate landscape of cellular biology, the plasma membrane stands as a critical interface, mediating a vast array of physiological processes. Composed of a hydrophobic lipid bilayer, it presents a unique environment that is often challenging to study with conventional hydrophilic probes. Standard water-soluble fluorescein derivatives, for instance, are largely excluded from this nonpolar domain.[1] This limitation spurred the development of lipophilic fluorescent probes, such as this compound, which are specifically engineered to investigate the complex structure and dynamics of this hydrophobic environment.[1] By attaching a long hydrocarbon chain to the fluorescein fluorophore, these probes can anchor within the lipid bilayer, providing a powerful tool to explore membrane-associated phenomena.

Synonyms and Alternative Names:

-

5-(N-Hexadecanoyl)aminofluorescein

-

AFC16

-

HAF

-

HEDAF

-

N-(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)hexadecanamide (IUPAC Name)[2]

Chemical and Physical Properties:

| Property | Value | Source(s) |

| CAS Number | 73024-80-3 | [2][3] |

| Molecular Formula | C36H43NO6 | [2][3] |

| Molecular Weight | 585.73 g/mol | [2][3] |

| Appearance | Beige to Yellow-Orange Solid/Powder | [3] |

| Excitation Maximum (λex) | ~497 nm | [3] |

| Emission Maximum (λem) | ~520 nm | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly), Water (Slightly) | [3] |

| Storage | +4°C, protect from light and moisture | [3] |

Core Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in a range of scientific applications.

Visualization of Cellular Membranes and Monitoring of Surface pH

The lipophilic C16 alkyl chain of this compound allows it to readily insert into cellular membranes, with the fluorophore positioned at the aqueous interface and the alkyl tail extending into the lipid interior.[3] This property makes it an excellent probe for labeling and visualizing plasma membranes.

Furthermore, the fluorescein moiety is pH-sensitive, enabling the monitoring of pH at the cell surface through two-wavelength micro-spectrofluorometry.[3] This is particularly valuable in cancer research, where the tumor microenvironment is often acidic, and in neurobiology for studying pH dynamics.

Experimental Workflow: Cell Surface Labeling and pH Measurement

Caption: Workflow for cell surface labeling and pH measurement using this compound.

Protein Visualization in SDS-PAGE

This compound can be used for the visualization of proteins in both 1-D and 2-D SDS-PAGE gels.[3] This provides a fluorescent alternative to traditional staining methods like Coomassie Blue or silver staining.

Step-by-Step Protocol for Protein Staining in Polyacrylamide Gels:

-

Gel Fixation: Following electrophoresis, immerse the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid in water) for at least 30 minutes with gentle agitation. This step is crucial to precipitate the proteins within the gel matrix.

-

Washing: Wash the gel three times for 5-10 minutes each with deionized water to remove the fixing solution and SDS, which can interfere with staining.[4]

-

Staining: Prepare a staining solution of this compound in an appropriate solvent (e.g., a mixture of methanol and water). The optimal concentration may need to be determined empirically. Incubate the gel in the staining solution for 1-2 hours with gentle shaking, protected from light.

-

Destaining: Transfer the gel to a destaining solution (e.g., 40% methanol, 10% acetic acid in water) to reduce background fluorescence. Change the destaining solution every 30-60 minutes until clear protein bands are visible against a dark background.

-

Imaging: Visualize the stained gel using a fluorescence imager with an excitation source around 497 nm and an emission filter around 520 nm.

Förster Resonance Energy Transfer (FRET) Assays

This compound can serve as a donor fluorophore in FRET-based assays to study molecular interactions at the cell surface.[5] FRET is a non-radiative energy transfer process that occurs when a donor and an acceptor fluorophore are in close proximity (typically 1-10 nm). The efficiency of FRET is highly dependent on the distance between the two fluorophores, making it a powerful tool for studying protein-protein interactions, receptor-ligand binding, and conformational changes in biomolecules.[5][6][7]

Logical Relationship: FRET-Based Assay for Membrane Protein Interaction

Caption: Principle of a FRET assay to detect membrane protein interactions using this compound as the donor.

Model Hydrophobic Drug in Nanocarrier Systems

The hydrophobic nature of this compound makes it a useful model compound for studying the encapsulation and release of hydrophobic drugs from various nanocarrier systems, such as lipid nanoparticles and polymersomes.[8] Its intrinsic fluorescence allows for easy tracking and quantification of the "drug" within the carrier and its release into the surrounding medium.

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from 5-aminofluorescein.

-

Synthesis of 5-Aminofluorescein: 5-aminofluorescein is prepared by the reaction of 4-nitrophthalic acid with resorcinol, followed by the reduction of the nitro group to an amine.

-

Acylation of 5-Aminofluorescein: 5-aminofluorescein is then acylated with hexadecanoyl chloride or a similar activated derivative of palmitic acid to yield this compound.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Staining | - Insufficient probe concentration.- Inadequate incubation time.- Photobleaching. | - Increase the concentration of this compound.- Optimize the incubation time.- Use an anti-fade mounting medium and minimize exposure to excitation light.[9][10] |

| High Background Fluorescence | - Excessive probe concentration.- Insufficient washing.- Autofluorescence of cells or medium. | - Titrate the probe to the lowest effective concentration.- Increase the number and duration of wash steps.[9][10]- Include an unstained control to assess autofluorescence and consider using a different imaging medium.[11] |

| Uneven or Patchy Staining | - Probe aggregation.- Uneven cell confluency or health. | - Ensure the probe is fully dissolved in the working solution.- Ensure a healthy and evenly distributed cell monolayer. |

| Signal Loss During Processing | - Excessive washing.- Harsh fixation or permeabilization methods (if applicable). | - Optimize wash steps to be gentle but effective.- If fixation is required, test different fixatives and fixation times. |

Conclusion

This compound and its synonyms (AFC16, HAF, HEDAF) are valuable tools for researchers in cell biology and drug development. Its lipophilic and pH-sensitive properties enable a range of applications, from visualizing cellular membranes and monitoring surface pH to serving as a component in FRET-based assays and a model for hydrophobic drug delivery. By understanding its properties and following optimized protocols, scientists can effectively leverage this probe to gain deeper insights into complex biological systems.

References

-

Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved January 14, 2026, from [Link]

-